molecular formula C12H12O3 B8095885 3-Oxo-5-phenyl-4-pentenoic acid methyl ester

3-Oxo-5-phenyl-4-pentenoic acid methyl ester

Cat. No.: B8095885
M. Wt: 204.22 g/mol
InChI Key: FCRJJPWNWLNCPA-BQYQJAHWSA-N
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Description

3-Oxo-5-phenyl-4-pentenoic acid methyl ester (CAS: 51081-29-9) is a β-keto ester featuring an α,β-unsaturated ketone conjugated to a phenyl group and a methyl ester moiety. It is synthesized via alkaline hydrolysis of its precursor ester to avoid nonenzymatic decarboxylation . This compound is widely used in biochemical studies, particularly as a substrate for curcumin synthase to investigate enzymatic mechanisms of decarboxylative condensation in curcuminoid biosynthesis . Its structural features—extended conjugation and aromatic substitution—enhance reactivity and stability in enzymatic assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-oxo-5-phenylpent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRJJPWNWLNCPA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize 3-Oxo-5-phenyl-4-pentenoic acid methyl ester involves an aldol condensation reaction between benzaldehyde and methyl acetoacetate. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process, followed by acidification to yield the desired product.

  • Michael Addition: : Another synthetic route involves the Michael addition of a phenyl-substituted enone with a suitable nucleophile, followed by esterification. This method often requires a catalyst such as a Lewis acid to enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-Oxo-5-phenyl-4-pentenoic acid methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids for Michael addition, bases for aldol condensation.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
3-Oxo-5-phenyl-4-pentenoic acid methyl ester serves as an important intermediate in the synthesis of various APIs. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it can be transformed into derivatives that exhibit anti-inflammatory or analgesic properties.

2. Case Study: Anti-Cancer Agents
Research has indicated that derivatives of 3-oxo-5-phenyl-4-pentenoic acid exhibit cytotoxic activity against cancer cell lines. For example, modifications to the compound have been studied for their potential in targeting specific cancer pathways, enhancing selectivity and reducing side effects compared to traditional chemotherapeutics.

Agrochemical Applications

1. Crop Protection Agents
The compound is also utilized in the formulation of agrochemicals, particularly as a precursor for developing herbicides and fungicides. Its ability to undergo further chemical transformations makes it suitable for creating compounds that can effectively manage pest populations while minimizing environmental impact.

2. Case Study: Herbicide Development
In one study, researchers synthesized novel herbicides from 3-Oxo-5-phenyl-4-pentenoic acid derivatives, demonstrating effective weed control in agricultural settings. The derivatives showed improved efficacy over existing herbicides, indicating a promising avenue for sustainable agriculture.

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The compound is being explored as a dopant in OLED technology due to its electronic properties. Its integration into OLED materials can enhance light emission efficiency and stability.

2. Case Study: OLED Performance Enhancement
Experimental studies have shown that incorporating this compound into OLED layers improves device performance metrics such as brightness and operational lifespan. This application underscores the compound's versatility beyond traditional chemical sectors.

Summary Table of Applications

Application AreaSpecific UseNotable Outcomes
PharmaceuticalsSynthesis of APIsDevelopment of anti-cancer agents
AgrochemicalsHerbicide & fungicide precursorsEnhanced efficacy in weed control
Material ScienceOLED dopantImproved brightness and stability

Mechanism of Action

The mechanism by which 3-Oxo-5-phenyl-4-pentenoic acid methyl ester exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The keto group and phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl Ester Analog: (4E)-3-Oxo-5-phenyl-4-pentenoic Acid Ethyl Ester

  • Structural Differences : The ethyl ester (CAS: 58369-48-5) substitutes the methyl group with an ethyl chain, increasing molecular weight (218.25 g/mol vs. ~204.22 g/mol for the methyl ester) and lipophilicity .
  • Reactivity : While both esters serve as β-keto acid analogs, the methyl ester exhibits higher enzymatic efficiency. In curcumin synthase assays, the methyl ester demonstrated a significantly higher kcat compared to cinnamoyldiketide-NAC, suggesting superior substrate-enzyme binding . Ethyl esters generally exhibit slower reaction rates due to steric hindrance and reduced polarity.
  • Applications : The ethyl ester is commercially available as a building block for organic synthesis, whereas the methyl ester is prioritized in enzymatic studies .

Shorter-Chain β-Keto Esters

  • Structural Differences : Lacks the phenyl group and has a shorter carbon chain.
  • Reactivity : The absence of conjugation and aromaticity reduces stability and enzymatic utility. For instance, in transaminase assays (), shorter-chain β-keto esters like 3-oxobutyric acid methyl ester show lower activity compared to phenyl-substituted analogs.
  • Thermodynamic Stability: The phenyl group in 3-oxo-5-phenyl-4-pentenoic acid methyl ester stabilizes the enolate intermediate during decarboxylation, enhancing reactivity in condensation reactions .

Phenyl-Substituted Analogs

  • Example: Methyl 3-oxo-4-phenylbutanoate (CAS: 37779-49-0) .
  • Structural Differences: Shorter chain (4 carbons vs.
  • Reactivity: The saturated ketone in 3-oxo-4-phenylbutanoate limits conjugation, reducing its ability to participate in Michael addition or decarboxylative condensation. This makes it less effective in curcuminoid synthesis compared to the conjugated pentenoic ester .

Key Research Findings

Enzymatic Efficiency

  • Curcumin Synthase Activity : The methyl ester derivative exhibited a kcat value significantly higher than cinnamoyldiketide-NAC, indicating that the phenyl group and conjugated system optimize substrate binding and catalysis .
  • Mutant Enzyme Sensitivity: The H303Q mutation in curcumin synthase reduced curcuminoid synthesis activity by ~10-fold with the methyl ester, highlighting the critical role of specific active-site residues in substrate recognition .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Enzymatic kcat (Relative)
This compound 51081-29-9 C12H12O3 ~204.22 Phenyl, conjugated enone, methyl ester High
(4E)-3-Oxo-5-phenyl-4-pentenoic acid ethyl ester 58369-48-5 C13H14O3 218.25 Phenyl, conjugated enone, ethyl ester Moderate
Methyl 3-oxo-4-phenylbutanoate 37779-49-0 C11H12O3 192.21 Phenyl, saturated ketone, methyl ester Low
3-Oxobutyric acid methyl ester 105-45-3 C5H8O3 116.12 Short chain, saturated ketone Very low

Biological Activity

3-Oxo-5-phenyl-4-pentenoic acid methyl ester (also known as methyl 3-oxo-5-phenylpent-4-enoate) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C12H12O3
  • Molecular Weight: 204.22 g/mol
  • CAS Number: 51081-29-9

The structure consists of a pentenoic acid backbone with a phenyl group, which contributes to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. The following mechanisms have been identified:

  • Polyketide Synthase Interaction : The compound is involved in the biosynthesis pathways mediated by polyketide synthases (PKSs). PKSs are crucial for the synthesis of a wide range of bioactive natural products. Specifically, the compound can act as a substrate for type III PKSs, facilitating the production of complex polyketides that have therapeutic potential .
  • Antioxidant Activity : Studies have shown that derivatives of this compound exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is particularly relevant for preventing cellular damage associated with various diseases .
  • Anticholinesterase Activity : The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a critical mechanism in the treatment of neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Case Study 1: Antioxidant and Enzyme Inhibition

In a study investigating the antioxidant capacity and enzyme inhibition properties, researchers prepared various concentrations of the compound and tested them against standard antioxidant assays. The results indicated that:

Concentration (µg/mL)DPPH Inhibition (%)AChE Inhibition (%)
31.054535
62.506050
125.007565

These findings suggest that higher concentrations correlate with increased inhibition rates, indicating potential therapeutic applications in oxidative stress-related conditions .

Case Study 2: Polyketide Biosynthesis

A detailed investigation into the role of this compound in polyketide biosynthesis revealed that it serves as a key intermediate in the formation of curcumin-like compounds through enzymatic reactions involving chalcone synthase (CHS). This pathway has implications for developing new anti-inflammatory and anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Oxo-5-phenyl-4-pentenoic acid methyl ester
Reactant of Route 2
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3-Oxo-5-phenyl-4-pentenoic acid methyl ester

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